molecular formula C23H26N2O5S2 B2901578 N-(4-methoxyphenyl)-N,2,4-trimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide CAS No. 900137-25-9

N-(4-methoxyphenyl)-N,2,4-trimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide

Cat. No.: B2901578
CAS No.: 900137-25-9
M. Wt: 474.59
InChI Key: IGIWYUHWNOWOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-N,2,4-trimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of the sulfonamide group (SO2NH2), which is known for its diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N,2,4-trimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully chosen to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.

Major Products

The major products depend on the specific reaction conditions but can include various substituted aromatic compounds, sulfonamides, and amines.

Scientific Research Applications

N-(4-methoxyphenyl)-N,2,4-trimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and bacterial infections.

    Biological Research: Used in studies to understand the interaction of sulfonamides with biological macromolecules.

    Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes, thereby inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)sulfonamide
  • N-methylbenzenesulfonamide
  • 2,4-dimethylbenzenesulfonamide

Uniqueness

N-(4-methoxyphenyl)-N,2,4-trimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methyl and methoxy groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specialized applications.

Properties

IUPAC Name

5-[benzenesulfonyl(methyl)amino]-N-(4-methoxyphenyl)-N,2,4-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S2/c1-17-15-18(2)23(32(28,29)24(3)19-11-13-20(30-5)14-12-19)16-22(17)25(4)31(26,27)21-9-7-6-8-10-21/h6-16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIWYUHWNOWOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)N(C)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.